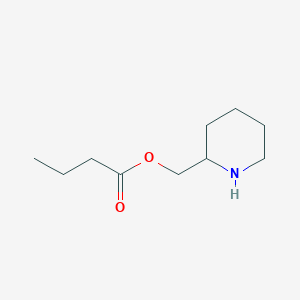
Butanoic acid, 2-piperidinylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-piperidinylmethyl ester is an organic compound with the molecular formula C10H19NO2. It is an ester derived from butanoic acid and 2-piperidinylmethanol. Esters are known for their pleasant odors and are commonly found in various natural and synthetic products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butanoic acid, 2-piperidinylmethyl ester can be synthesized through the esterification of butanoic acid with 2-piperidinylmethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butanoic acid+2-piperidinylmethanolH2SO4Butanoic acid, 2-piperidinylmethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a strong acid catalyst and elevated temperatures can help achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: Butanoic acid, 2-piperidinylmethyl ester can undergo hydrolysis in the presence of an acid or base to yield butanoic acid and 2-piperidinylmethanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Butanoic acid and 2-piperidinylmethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-piperidinylmethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of butanoic acid, 2-piperidinylmethyl ester involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butanoic acid and 2-piperidinylmethanol, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, methyl ester: Another ester of butanoic acid, commonly used in fragrances and flavors.
Butanoic acid, ethyl ester: Similar in structure and used in similar applications as butanoic acid, 2-piperidinylmethyl ester.
Butanoic acid, propyl ester: Also used in the fragrance and flavor industry.
Uniqueness
This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other butanoic acid esters. This structural feature can influence its reactivity and interactions with biological systems.
Eigenschaften
CAS-Nummer |
647021-15-6 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
piperidin-2-ylmethyl butanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
IELZVUTXZQTIRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
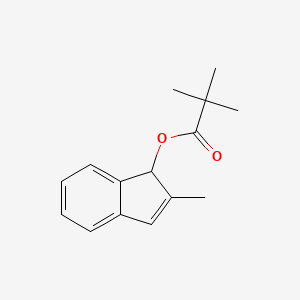
![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)
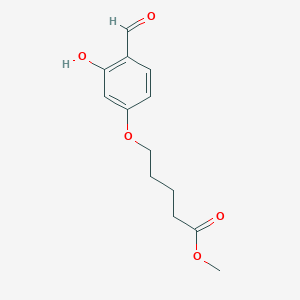
![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)
![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
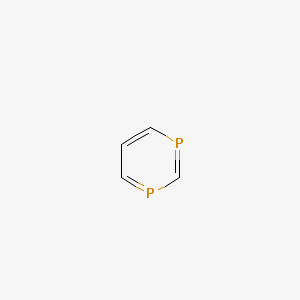

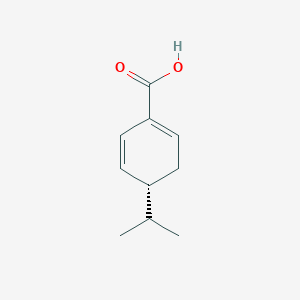
![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
